(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005453
InChI: InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11)
SMILES:
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC16005453

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol -

Specification

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Standard InChI InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11)
Standard InChI Key FYHWCTZZGSZCSK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1NC(=N2)CO)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. Key substituents include:

  • Amino group (-NH₂) at position 6 of the pyridine moiety.

  • Methanol group (-CH₂OH) at position 2 of the imidazole ring.

This configuration introduces both hydrophilic (methanol) and nucleophilic (amino) functionalities, influencing reactivity and solubility.

Comparative Physicochemical Data

While direct data for the target compound is limited, analogs provide critical insights:

Property(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol (5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol Target Compound (Predicted)
Molecular FormulaC₇H₆BrN₃OC₈H₉N₃OC₇H₇N₄O
Molecular Weight (g/mol)242.05163.18179.16
LogP1.23 (estimated)0.760.45–0.90
Water SolubilityLowModerateModerate-High

The amino group in the target compound likely enhances water solubility compared to bromo or methyl analogs due to hydrogen-bonding capacity .

Synthetic Methodologies

Tandem SₙAr Reaction–Reduction–Heterocyclization

A one-pot synthesis strategy for imidazo[4,5-b]pyridines involves:

  • SₙAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in H₂O-IPA (1:1) at 80°C to form N-substituted intermediates .

  • Reduction: Zinc dust and HCl reduce nitro groups to amines, yielding pyridine-2,3-diamines .

  • Heterocyclization: Condensation with aldehydes in H₂O-IPA forms the imidazo[4,5-b]pyridine core .

For the target compound, substituting the aldehyde with glycolaldehyde could introduce the methanol group, while amination at position 6 may require palladium-catalyzed coupling or nitro reduction .

Mitsunobu Reaction for Methanol Group Installation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • Aromatic protons: δ 7.5–8.5 ppm (pyridine and imidazole ring protons).

    • Methanol -CH₂OH: δ 3.6–4.2 ppm (multiplet for CH₂, broad singlet for -OH).

    • Amino group: δ 5.5–6.0 ppm (broad, exchangeable) .

  • ¹³C NMR: Carbons adjacent to electronegative groups (e.g., C-2 near -CH₂OH) resonate at δ 60–70 ppm .

Mass Spectrometry

  • HRMS: Predicted molecular ion [M+H]⁺ at m/z 179.0808 (C₇H₇N₄O⁺).

  • Fragmentation patterns likely involve loss of H₂O (-18 Da) from the methanol group .

Biological and Chemical Applications

Antimicrobial Activity

While imidazo[4,5-b]pyridines with alkyl/aryl substituents show limited antimicrobial activity (MIC >40 μM) , the amino and methanol groups in the target compound may enhance interactions with bacterial enzymes or membranes.

Stability and Reactivity

Oxidative Stability

Dihydroimidazo[4,5-b]pyridines are prone to oxidation under aerobic conditions . The target compound’s amino group may necessitate storage under inert atmospheres to prevent degradation.

Functionalization Opportunities

  • Amino Group: Susceptible to acylation or sulfonylation for prodrug development.

  • Methanol Group: Oxidizable to a carboxylic acid or convertible to esters for lipophilicity modulation .

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